molecular formula C18H14ClN3O3S B3535877 2-chloro-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-nitrobenzamide

2-chloro-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-nitrobenzamide

Cat. No. B3535877
M. Wt: 387.8 g/mol
InChI Key: YAGHFICNVRBKMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-nitrobenzamide is a chemical compound that has been extensively researched for its potential applications in various scientific fields. This compound is also known as CEP-33779 and has been found to exhibit promising results in various biological studies.

Scientific Research Applications

2-chloro-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-nitrobenzamide has been extensively studied for its potential applications in various scientific fields, including cancer research, immunology, and neurology. This compound has been found to exhibit anti-inflammatory, anti-tumor, and immunomodulatory effects, making it a promising candidate for the development of new therapeutics.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-nitrobenzamide involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a critical role in the regulation of various cellular processes, including inflammation, apoptosis, and immune response. By inhibiting this pathway, 2-chloro-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-nitrobenzamide can modulate the immune response and reduce inflammation, making it a promising candidate for the treatment of various diseases.
Biochemical and Physiological Effects:
2-chloro-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-nitrobenzamide has been found to exhibit various biochemical and physiological effects, including the inhibition of tumor growth, modulation of immune response, and reduction of inflammation. This compound has also been shown to exhibit neuroprotective effects in animal models, making it a promising candidate for the development of new therapeutics for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-chloro-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-nitrobenzamide in lab experiments is its ability to modulate the immune response and reduce inflammation. This makes it a valuable tool for studying various diseases, including cancer and autoimmune disorders. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on 2-chloro-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-nitrobenzamide. One of the potential applications of this compound is in the development of new therapeutics for cancer and autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields. Finally, the development of new analogs and derivatives of 2-chloro-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-nitrobenzamide may lead to the discovery of more potent and selective compounds for the treatment of various diseases.

properties

IUPAC Name

2-chloro-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O3S/c1-2-15-16(11-6-4-3-5-7-11)20-18(26-15)21-17(23)13-9-8-12(22(24)25)10-14(13)19/h3-10H,2H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGHFICNVRBKMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(S1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-chloro-N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-4-nitrobenzamide

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